5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound featuring a dihydropyridine core, which is a key structural element in many biologically active molecules. This compound's distinctiveness lies in its multifunctional groups, which provide a rich chemistry and a wide range of applications in various scientific domains.
Preparation Methods: Synthetic routes to create this compound generally involve multi-step procedures:
Benzylation of a hydroxyl precursor to obtain the benzyloxy group.
Aldehyde or ketone formation, leading to the oxo group.
Condensation reactions to form the dihydropyridine ring.
Amidation with an aniline derivative to attach the trifluoromethoxyphenyl group.
Industrial Production Methods: These usually leverage catalytic hydrogenation, high-pressure reactions, and various purification techniques to ensure high yields and purity.
Chemical Reactions Analysis:
Oxidation: The compound can be oxidized under conditions involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reductive amination can modify the amide functionality, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, and electrophilic substitution at the aromatic ring.
Common Reagents and Conditions Used:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Catalysts: Palladium on carbon, nickel catalysts for hydrogenation.
Major Products Formed: Depending on the reaction, products could range from simple reduced or oxidized derivatives to complex substituted compounds.
Scientific Research Applications: 5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluorom
Properties
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4/c1-26-12-19(29-13-14-5-3-2-4-6-14)18(27)11-17(26)20(28)25-15-7-9-16(10-8-15)30-21(22,23)24/h2-12H,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAXAVZDLWWTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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